3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran (Mixture of Diastereomers)

Catalog No.
S12899787
CAS No.
M.F
C24H34O3
M. Wt
375.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyra...

Product Name

3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran (Mixture of Diastereomers)

IUPAC Name

2-[[(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-3-methoxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]oxy]oxane

Molecular Formula

C24H34O3

Molecular Weight

375.6 g/mol

InChI

InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3/t19-,20-,21+,22+,23?,24+/m1/s1/i6D2,8D2,19D

InChI Key

SJDZPRJOUBDGJM-UBFXQWMCSA-N

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC

Isomeric SMILES

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC)([2H])[2H])([2H])[2H])CC[C@@H]3OC5CCCCO5)C

3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran (Mixture of Diastereomers) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. The compound is notable for its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. Its molecular formula is C24H29D5O3C_{24}H_{29}D_{5}O_{3} with a molecular weight of 375.56 g/mol. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other, contributing to its unique chemical properties and biological activities .

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced back to its parent alcohol form using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur, where the methoxy group is replaced by other functional groups under basic conditions.

These reactions are significant for understanding the chemical behavior and potential modifications of the compound in various applications.

3-O-Methyl 17Beta-Estradiol-d5 exhibits biological activity primarily through its interaction with estrogen receptors. This interaction regulates the transcription of target genes involved in physiological processes such as cell growth, differentiation, and metabolism. The compound has been studied for its potential therapeutic effects in hormone replacement therapy and cancer treatments due to its ability to modulate estrogenic activity .

The synthesis of 3-O-Methyl 17Beta-Estradiol-d5 typically involves the following steps:

  • Starting Material: Estradiol serves as the starting material.
  • Methylation Reaction: Estradiol undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
  • Deuterated Reagents: For the deuterated form, deuterated reagents and solvents are used to ensure the incorporation of deuterium atoms during the synthesis.
  • Purification: The final product is purified through recrystallization and chromatography techniques to achieve high purity levels .

This method ensures that the compound retains its unique properties while allowing for large-scale production.

3-O-Methyl 17Beta-Estradiol-d5 has diverse applications across various fields:

  • Scientific Research: It serves as a reference standard in mass spectrometry for quantifying estradiol metabolites.
  • Biological Studies: The compound is utilized in research focused on estrogen receptor binding and signaling pathways.
  • Pharmaceutical Development: It plays a role in developing therapies for hormone-related conditions and is used as a tracer in metabolic studies .

These applications highlight the compound's importance in both experimental and clinical settings.

Research on 3-O-Methyl 17Beta-Estradiol-d5 has revealed insights into its interactions with various biological systems. Studies have demonstrated its binding affinity to estrogen receptors, influencing gene expression related to reproductive health and cellular metabolism. Additionally, it has been investigated for its effects on cancer cell lines, showing potential for therapeutic interventions in estrogen-sensitive cancers .

Several compounds share structural similarities with 3-O-Methyl 17Beta-Estradiol-d5, including:

  • 3-O-Methyl Estradiol: The non-deuterated form with similar biological activity but different pharmacokinetic properties.
  • Methylestradiol: Another methylated derivative of estradiol with distinct pharmacological effects.
  • Estrone: A naturally occurring estrogen that differs in receptor binding affinities and metabolic pathways.

Uniqueness

The uniqueness of 3-O-Methyl 17Beta-Estradiol-d5 lies in its deuterium labeling, which enhances stability and allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are essential .

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Exact Mass

375.28217867 g/mol

Monoisotopic Mass

375.28217867 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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